molecular formula C12H8F3NO B3094925 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine CAS No. 1261497-16-8

3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine

Cat. No. B3094925
CAS RN: 1261497-16-8
M. Wt: 239.19 g/mol
InChI Key: PFXPRLOVDAIVHA-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, also known as 5-(4-(Trifluoromethyl)phenyl)pyridin-3-ol, is a chemical compound with the CAS Number: 1261497-16-8 . It has a molecular weight of 239.2 . The compound is typically stored at temperatures between 28°C .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is a topic of active research. One method involves the trifluoromethylation of 4-iodobenzene . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(17)7-16-6-9/h1-7,17H . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

Trifluoromethylpyridines, including this compound, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 163.10 .

Scientific Research Applications

Biomarker Potential

  • 3-Hydroxy-5-(4-trifluoromethylphenyl)pyridine may serve as a biomarker, as seen in studies involving metabolites of similar structures. For example, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a structurally related compound, forms metabolites that have been proposed as biomarkers for assessing the bioactive dose of PhIP in biomonitoring studies, indicating the potential of pyridine derivatives in biomarker development (Frandsen, Frederiksen, & Alexander, 2002).

Pharmacokinetics and Metabolism

  • The pharmacokinetic behavior and metabolism of pyridine derivatives are extensively studied, highlighting their significance in drug development and therapeutic applications. For instance, compounds structurally similar to this compound have been examined for their pharmacokinetics, metabolism, and excretion in different species, including rats, dogs, and humans, providing a framework for understanding the metabolic pathways and pharmacological potential of such compounds (Sharma et al., 2012).

Analgesic Potential

  • Pyridine derivatives have shown significant promise in pain management. A study focusing on derivatives of pyridine-4-one, which shares a pyridine core with this compound, demonstrated substantial analgesic effects in animal models. This suggests the potential therapeutic application of this compound in analgesia or other related biomedical fields (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).

Radiopharmaceutical Potential

  • Pyridine derivatives have been investigated for their utility in radiopharmaceuticals, particularly in renal imaging. The study of technetium-99m labeled complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones exhibited high kidney uptake and retention, indicating the potential of this compound in the development of diagnostic or therapeutic agents in nuclear medicine (Edwards et al., 1993).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is recommended to be stored in a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects storage class .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(17)7-16-6-9/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPRLOVDAIVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683020
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261497-16-8
Record name 3-Pyridinol, 5-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261497-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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